![molecular formula C20H17ClN2O B4630370 2-chloro-4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4630370.png)
2-chloro-4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-chloro-4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide often involves multi-step chemical reactions including chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction. These processes aim to achieve practical yields under mild conditions. For instance, Gong Ping (2007) reported the synthesis of a closely related compound through a five-step process with a good yield of 54.5%, highlighting the practicality of the synthesis approach due to its mild conditions and convenient operations (Gong Ping, 2007).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to 2-chloro-4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide, has been elucidated through various analytical techniques. Zhang et al. (2006) described the synthesis and crystallographic analysis of a related compound, providing insights into its planar structure and intermolecular hydrogen bonding (Zhang, X., Zhang, J., Tu, S., & Jia, R., 2006).
Chemical Reactions and Properties
Chemical reactions involving 2-chloro-4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide and its analogs can lead to various pharmacologically active compounds. For example, the synthesis of phthalimide derivatives from N-(pyridin-2-ylmethyl)benzamides through a cobalt-catalyzed carbonylative synthesis indicates the versatility of such compounds in forming bioactive molecules (Lu-Yang Fu, J. Ying, & Xiao‐Feng Wu, 2019).
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting points, and crystalline forms, play a crucial role in their application and effectiveness. The preparation and characterization of two crystalline forms of a related compound demonstrated the importance of polymorphism in pharmaceutical sciences, affecting solubility and bioavailability (T. Yanagi et al., 2000).
Wissenschaftliche Forschungsanwendungen
Absorption, Distribution, Metabolism, and Excretion in Animal Models
2-Chloro-4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide, identified as GDC-0449 or Vismodegib, demonstrates significant absorption, distribution, metabolism, and excretion characteristics in rats and dogs. This compound is a potent inhibitor of the Hedgehog signaling pathway, showing high absorption rates and extensive metabolism. The major metabolic pathways involve oxidation and subsequent phase II conjugation. Notably, an uncommon metabolic pathway via pyridine ring opening was also observed. This comprehensive study highlights the compound's pharmacokinetic behavior and its potential as a therapeutic agent in clinical settings (Qin Yue et al., 2011).
Preclinical Pharmacokinetics and Modeling
Further investigation into the pharmacokinetics of GDC-0449 reveals the complex interplay of dissolution, solubility, and nonsink permeation processes in determining its oral absorption. Through multiple-dose studies in dogs, researchers demonstrated less than dose-proportional increases in drug exposure, suggesting the critical role of these factors in the compound's bioavailability. This study, employing both preclinical experiments and physiologically based pharmacokinetic (PBPK) modeling, offers insights into optimizing dosing strategies for maximal therapeutic efficacy (H. Wong et al., 2010).
Discovery as a Histone Deacetylase Inhibitor
The compound has also been identified as MGCD0103, an orally active histone deacetylase (HDAC) inhibitor. It exhibits selective inhibition of HDACs 1-3 and 11, demonstrating antitumor activity by blocking cancer cell proliferation and inducing apoptosis. This discovery underscores the compound's potential as an anticancer drug, highlighting its significant therapeutic applications beyond the Hedgehog signaling pathway inhibition (Nancy Z. Zhou et al., 2008).
Assessment of Metabolism and Excretion for Cancer Treatment
A thorough preclinical assessment of GDC-0449's absorption, distribution, metabolism, and excretion profile indicates its promising role in treating various cancers. The compound's metabolic stability, alongside the identification of primary oxidative metabolites and glucuronides, aligns with its low potential for drug-drug interactions. This comprehensive evaluation supports its ongoing development and clinical trial phase for cancer therapy (H. Wong et al., 2009).
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-14-2-7-18(19(21)12-14)20(24)23-17-5-3-15(4-6-17)13-16-8-10-22-11-9-16/h2-12H,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRSZSAIPPLKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



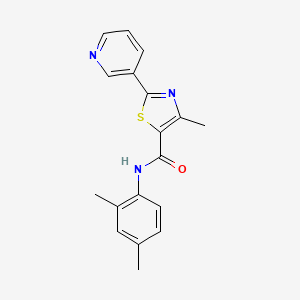

![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)
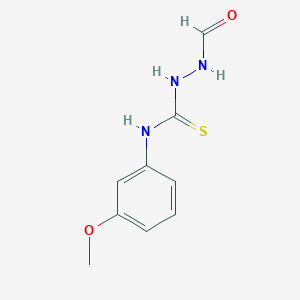
![4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630315.png)
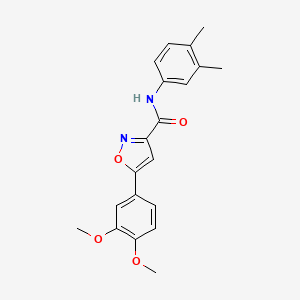
![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)
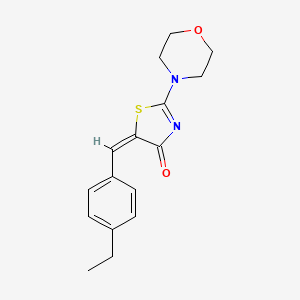
![isopropyl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4630346.png)
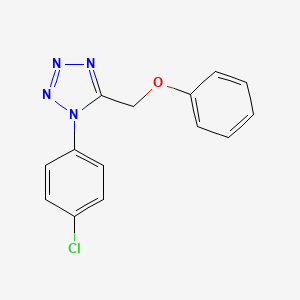
![4-[(4-cyclohexyl-1-piperazinyl)methyl]-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4630371.png)
![1-[benzyl(methyl)amino]-3-(4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4630375.png)
![2-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630386.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B4630393.png)